6,9,12-Octadecatrienoic acid
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Overview
Description
Octadeca-6,9,12-trienoic acid is a lipid.
Scientific Research Applications
Pheromone and Attractant Synthesis
6,9,12-Octadecatrienoic acid is utilized in synthesizing pheromone and attractant components for lepidopterous insect pests. Efficient chemical syntheses of these components have been reported using this acid (Wang & Zhang, 2007).
Bioactive Properties and Metabolism
This compound exhibits cardiovascular-protective, anti-cancer, neuro-protective, anti-inflammatory, and antioxidant properties. It's converted into eicosa-pentaenoic acid (EPA) and docosa-hexaenoic acid (DHA) in the human system, influencing the risk of ischemic heart disease and blood clots (Parvathi et al., 2022).
Biosynthesis Studies
Gamma-linolenic acid, a variant of this compound, is biosynthesized through a series of dehydrogenation reactions catalyzed by fatty acid desaturases. Studies on the cryptoregiochemistry of these reactions provide insights into the biosynthesis process (Fauconnot & Buist, 2001).
Fungal Desaturation Characteristics
Research on fungi like Trichoderma sp. explores how they introduce double bonds in fatty acids, including this compound, demonstrating the complexity of fungal lipid metabolism (Shirasaka et al., 2005).
Synthetic Chemistry
The synthesis of 3-oxalinolenic acid from this compound showcases the ability to create beta-oxidation-resistant oxylipins, which might have enhanced biological activity due to resistance to metabolic degradation (Hamberg et al., 2006).
Metabolism Studies
Synthetic approaches like the creation of radiolabeled analogs of octadeca-6,10,12-trienoic acid help in studying the metabolic fate of conjugated linoleic acid isomers, crucial for understanding its role in biological systems (Loreau et al., 2003).
Aromatase Inhibition
Compounds derived from this compound, isolated from various plants, have demonstrated strong aromatase inhibitory activity, highlighting its potential in medicinal chemistry (Yang et al., 2009).
Corrosion Inhibition
Fatty acids including this compound have shown potential in corrosion inhibition of metals, a novel application in materials science (Khanra et al., 2018).
Fungal Production of Polyunsaturated Fatty Acids
Microbial production of polyunsaturated fatty acids, including variants of this compound, has been extensively researched for potential applications in nutrition and pharmaceuticals (Arjuna, 2014).
Biofuel Properties
Studying the fuel properties of methyl esters containing this compound provides insights into the potential of these fatty acids in biofuel applications (Knothe, 2013).
Properties
CAS No. |
1686-12-0 |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(6E,9E,12E)-octadeca-6,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6+,10-9+,13-12+ |
InChI Key |
VZCCETWTMQHEPK-YHTMAJSVSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)O |
Synonyms |
LINOLENATE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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